Gibberellin A53

Vue d'ensemble

Description

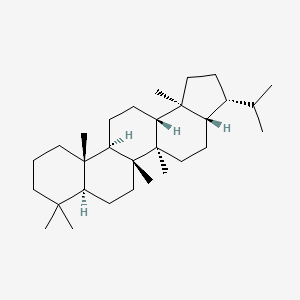

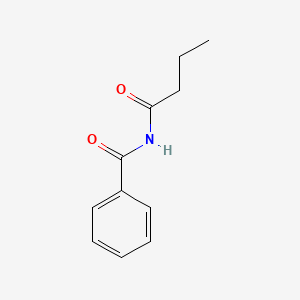

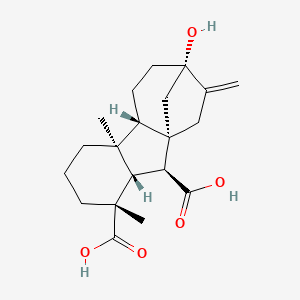

Gibberellin A53 is a type of gibberellin, a group of diterpenoid acids that are essential phytohormones for plant growth and development . It has a molecular formula of C20H28O5 .

Synthesis Analysis

Gibberellins are produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . In the 60 years since the first experiments on the biosynthesis of gibberellic acid in the fungus Fusarium fujikuroi, research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes in all three kingdoms, in which the production of the hormones evolved independently .Molecular Structure Analysis

The molecular structure of Gibberellin A53 is complex, with 7 of 7 defined stereocentres . It has an average mass of 348.433 Da and a monoisotopic mass of 348.193665 Da .Chemical Reactions Analysis

Gibberellin A53, like other gibberellins, is involved in various physiological processes in plants. It is produced as a secondary metabolite by many microbes, including fungi, which are reported to produce a higher amount of GA3 . The production of this natural plant hormone is fulfilled by fermentation technology using Fusarium moniliforme .Physical And Chemical Properties Analysis

Gibberellin A53 has a density of 1.3±0.1 g/cm3, a boiling point of 513.7±50.0 °C at 760 mmHg, and a flash point of 278.6±26.6 °C . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Photoperiod-Induced Growth Regulation in Spinach

Gibberellin A53 has been studied for its effects on spinach growth under different photoperiods. Application of Gibberellin A53 to short-day grown spinach resulted in increased petiole length and leaf angle, mimicking the effects observed when plants are transferred to long days. This suggests that Gibberellin A53 plays a role in the photoperiodic regulation of plant growth .

Metabolic Pathway Elucidation

Research has demonstrated that Gibberellin A53 is metabolized into Gibberellin A19 and A44 under short-day conditions, and into Gibberellin A20 under long-day conditions. This finding helps to clarify the metabolic pathways of gibberellins and their regulation by photoperiod .

Agronomic Performance Improvement

Gibberellin A53’s role in crop growth and development has been explored, with findings indicating that manipulation of its levels can optimize plant growth and yields. This is particularly relevant in the context of increasing agricultural productivity to meet the demands of a growing population .

Insights into Gibberellin Biosynthesis

Although less studied than other gibberellins, Gibberellin A53 contributes to our understanding of gibberellin biosynthesis and signaling pathways. This knowledge is crucial for developing strategies to manipulate these pathways for crop improvement.

Understanding Plant Growth and Development

Gibberellin A53 helps in understanding the specific roles of gibberellins in plant growth and development. Its application and study provide insights into how gibberellins influence various developmental processes.

Comparative Studies with Other Gibberellins

Mécanisme D'action

Target of Action

Gibberellin A53, like other gibberellins, primarily targets DELLA proteins . These proteins are growth repressors that inhibit plant development. When gibberellin A53 binds to these proteins, it triggers their degradation, thereby promoting plant growth .

Mode of Action

Gibberellin A53 interacts with its targets by binding to a soluble protein receptor . This binding activates a protein complex that attaches ubiquitin to the DELLA proteins . The ubiquitination of DELLA proteins signals for their degradation through proteasomes . This degradation process removes the growth-inhibiting effects of the DELLA proteins, allowing for plant growth and development .

Biochemical Pathways

Gibberellin A53 is involved in the gibberellin biosynthesis pathway . In this pathway, GA 12 and GA 53 are converted to various gibberellin intermediates and bioactive gibberellins, including GA 1 and GA 4, by a series of oxidation steps . These steps are catalyzed by 2-oxoglutarate–dependent dioxygenases, GA 20-oxidases (GA20ox), and GA 3-oxidases (GA3ox) .

Pharmacokinetics

Information on the pharmacokinetics of Gibberellin A53 is limited. It’s known that gibberellins are synthesized in the root and stem apical meristems, young leaves, and seed embryos, and are likely transported through the vascular tissue .

Result of Action

The action of Gibberellin A53 results in various physiological effects. It stimulates shoot elongation, seed germination, and fruit and flower maturation . Other effects include gender expression and the delay of senescence in leaves and fruit . Gibberellin A53 also helps grapevines climb up toward the light by causing meristems that would have developed into flowers to develop into tendrils instead .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gibberellin A53. For instance, the seeds of some plant species require exposure to cold or light to germinate . In the absence of water, germination is blocked by a hormone called abscisic acid, which inhibits the activity of gibberellins . Thus, the action of Gibberellin A53 can be influenced by environmental conditions such as temperature, light, and water availability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,17-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEMYYICWZPENF-VOLTXKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331540 | |

| Record name | Gibberellin A53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gibberellin A53 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Gibberellin A53 | |

CAS RN |

51576-08-0 | |

| Record name | Gibberellin A53 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51576-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A53 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 274 °C | |

| Record name | Gibberellin A53 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of gibberellin A53 (GA53) in plant growth and development?

A: Gibberellin A53 is a precursor in the biosynthesis of bioactive gibberellins, which are plant hormones that regulate various aspects of growth and development, such as stem elongation, seed germination, and flowering. [, , ]

Q2: How does the availability of light affect GA53 metabolism in plants?

A: Research on Salix pentandra (bay willow) suggests that the conversion of GA53 to other gibberellins, specifically gibberellin A19 (GA19) and subsequently gibberellin A20 (GA20), might be hindered under short-day conditions. This blockage could contribute to the cessation of shoot elongation observed in plants exposed to limited daylight. []

Q3: Can exogenous application of specific gibberellins compensate for the reduced conversion of GA53 under short-day conditions?

A: Yes, in Salix pentandra, treatment with GA20 or gibberellin A1 (GA1) under short-day conditions can promote shoot elongation, effectively mimicking the effect of transferring the plants to long-day conditions. []

Q4: What is the significance of studying GA53 metabolism in a cell-free system?

A: Utilizing cell-free systems, such as those derived from Cucurbita maxima (pumpkin) endosperm and embryos, allows researchers to isolate and investigate specific steps in the gibberellin biosynthesis pathway, including the conversion of GA53. [, ] This approach facilitates a deeper understanding of the enzymes involved and their regulation.

Q5: Which plant species, besides those already mentioned, have been studied for GA53 metabolism?

A5: Studies have investigated GA53 metabolism in various plant species, including:

- Pinus massoniana (Masson pine) []

- Panax japonicus var. major (Japanese ginseng) []

- Pisum sativum (pea) []

- Nicotiana tabacum (common tobacco) []

- Catharanthus roseus (Madagascar periwinkle) []

- Zea mays (maize) []

Q6: Has the conjugate addition of lithium methylcuprates to gibberellin compounds, similar to the synthesis of 10-epi-gibberellin A53, been explored further?

A: While the cited research focuses on the specific synthesis of 10-epi-gibberellin A53 using lithium methylcuprates and the enone derived from gibberellin A53 [, ], further exploration of similar conjugate additions with other gibberellin derivatives could provide insights into structure-activity relationships and potentially lead to the development of novel plant growth regulators.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)